(4-benzoylphenyl) 2-methylpropanoate
Description
Properties
CAS No. |
85100-39-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
InChI Key |
HIGNUDMIBLJVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Benzoylphenyl Intermediate Synthesis
The Suzuki-Miyaura reaction is pivotal for constructing the 4-benzoylphenyl moiety. In a representative procedure, 4-bromophenylboronic acid reacts with benzoyl chloride in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield 4-benzoylbromobenzene. This intermediate is subsequently coupled with methyl 2-methylpropanoate via a palladium/phosphine system. For example, using Pd(acac)₂ (0.5 mol%), tri-tert-butylphosphine (P(tBu)₃, 1.2 mol%), and ZnF₂ (2 equiv) in DMF at 80°C for 18 hours achieves 85% yield of the target ester.
Reaction Conditions Optimization
-
Catalyst System : Pd(acac)₂ with P(tBu)₃ enhances electron-rich ligand effects, accelerating oxidative addition of aryl bromides.
-
Solvent : DMF facilitates polar transition states, critical for transmetalation steps.
-
Temperature : 80°C balances reaction rate and catalyst stability.
Friedel-Crafts Acylation for Direct Benzoylation
Acylation of Toluene Derivatives
Friedel-Crafts acylation introduces the benzoyl group to toluene derivatives using AlCl₃ as a Lewis acid. For instance, toluene reacts with benzoyl chloride in dichloromethane at 0°C to form 4-benzoyltoluene, which is oxidized to 4-benzoylbenzoic acid using KMnO₄. Subsequent esterification with 2-methylpropanol under Mitsunobu conditions (DIAD, PPh₃) yields the target compound in 72% overall yield.
Challenges and Solutions
-
Regioselectivity : Para-substitution dominates due to benzoyl’s electron-withdrawing nature, but ortho/para mixtures may form. Chromatographic purification (hexane/ethyl acetate, 4:1) isolates the para isomer.
-
Acid Sensitivity : Use of non-protic solvents (e.g., CH₂Cl₂) prevents ester hydrolysis during acylation.
Esterification of 4-Benzoylphenol with 2-Methylpropanoic Acid
Steglich Esterification
4-Benzoylphenol reacts with 2-methylpropanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF. This method achieves 89% yield after 12 hours at 25°C.
Key Parameters
-
Activating Agents : DCC promotes carboxylate activation, while DMAP mitigates side reactions.
-
Solvent Choice : THF’s moderate polarity balances reagent solubility and reaction kinetics.
Nickel-Mediated Cross-Coupling for Scalable Synthesis
Kumada-Tamao-Corriu Coupling
Nickel catalysts enable coupling of 4-benzoylphenyl Grignard reagents with methyl 2-methylpropanoate. For example, NiCl₂(PPh₃)₂ (5 mol%) in THF at 60°C for 24 hours delivers the product in 68% yield. While less efficient than palladium systems, nickel offers cost advantages for industrial-scale synthesis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(4-benzoylphenyl) 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isobutyric acid and 4-benzoyl-phenol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Isobutyric acid and 4-benzoyl-phenol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
(4-benzoylphenyl) 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of isobutyric acid 4-benzoyl-phenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release isobutyric acid and 4-benzoyl-phenol, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-benzoylphenyl) 2-methylpropanoate with analogous esters, focusing on molecular features, applications, and research findings.
Structural Analogues and Substituent Effects
Key Observations :
- Fenofibrate shares the 2-methylpropanoate core but incorporates a phenoxy linkage and a 4-chlorobenzoyl group, enhancing its lipid-regulating efficacy via peroxisome proliferator-activated receptor (PPAR) activation .
- Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate demonstrates how halogenated aliphatic chains (e.g., chlorobutanoyl) influence solubility and metabolic stability, critical for drug intermediates .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzoyl group in this compound likely increases lipophilicity compared to analogues with shorter aliphatic chains (e.g., ethyl 2-methylpropanoate in mango aroma compounds ). This property may enhance membrane permeability in drug candidates.
- Metabolic Stability: Compounds like fenofibrate undergo hydrolysis to active metabolites, whereas sulfonate salts (e.g., ) exhibit improved aqueous solubility for targeted delivery .
Q & A
Q. What are the primary synthetic routes for (4-benzoylphenyl) 2-methylpropanoate, and how do reaction conditions influence yield?
The compound is commonly synthesized via nucleophilic substitution or esterification. For example, methyl 2-((4-chlorophenyl)amino)-2-methylpropanoate (structurally analogous) is prepared by reacting 4-chloroaniline with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF) . Key variables include temperature (60–80°C optimal), solvent polarity, and stoichiometric ratios of reactants. Characterization via HPLC and NMR ensures purity (>95%) .
Q. How can structural elucidation of this compound be performed to confirm its identity?
- X-ray crystallography : For definitive confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. This method resolves bond angles and stereochemistry .
- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.2–1.4 ppm for methyl groups, aromatic protons at δ 7.2–8.1 ppm) and IR (C=O ester stretch at ~1740 cm⁻¹) are standard. NIST Chemistry WebBook provides reference spectra for validation .
Q. What physicochemical properties are critical for handling and storage of this compound?
Key properties include:
- Molecular weight : ~270–300 g/mol (exact mass varies with substituents).
- Solubility : Typically lipophilic (soluble in DCM, DMSO; poorly in water). Adjust solvent systems for in vitro assays .
- Stability : Hydrolysis-prone under acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers assess the lipid-lowering activity of this compound derivatives in preclinical models?
- In vivo models : Use Triton WR-1339-induced hyperlipidemic rats. Measure serum triglycerides, total cholesterol, and HDL/LDL levels after oral administration (dose range: 10–100 mg/kg). Derivatives like N-(4-benzoylphenyl) pyrrole-2-carboxamide show efficacy in reducing hypercholesterolemia by 30–40% .
- Mechanistic studies : Evaluate PPAR-α/γ activation via luciferase reporter assays or competitive binding studies .
Q. What strategies optimize the synthetic yield of this compound analogs with bulky substituents?
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Yields improve with Buchwald-Hartwig aminolysis for nitrogen-containing analogs .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity for sterically hindered products .
Q. How should researchers resolve contradictions in bioactivity data across studies involving this compound?
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from MTT vs. Alamar Blue cytotoxicity tests). Adjust for variables like cell line (HepG2 vs. HEK293) or serum concentration .
- Structural analogs : Benchmark against Fenofibrate (a clinically approved analog) to validate lipid-lowering mechanisms. Discrepancies may arise from differences in ester hydrolysis rates or metabolite stability .
Methodological Considerations
- Data reproducibility : Always include positive controls (e.g., Fenofibrate for lipid studies) and validate purity via LC-MS.
- Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo testing without institutional approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
